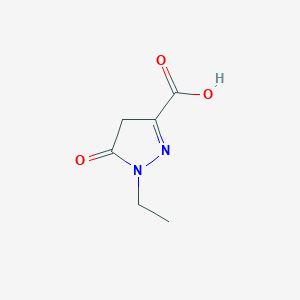

1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole core structure

Métodos De Preparación

The synthesis of 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters and amides

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include pyrazole esters, amides, and hydrazine derivatives .

Aplicaciones Científicas De Investigación

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.

Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparación Con Compuestos Similares

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

1-Phenyl-3-carbethoxypyrazolone: Similar in structure but with a phenyl group instead of an ethyl group.

5-Hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester: Contains a hydroxyl group, which imparts different chemical properties

Actividad Biológica

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 58607-90-2) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2O3, with a molecular weight of 156.14 g/mol. The compound features a pyrazole ring, which is known for its involvement in numerous biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol |

| Solubility | Very soluble |

| Log P (octanol-water partition) | -0.15 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various methodologies have been explored in the literature, emphasizing the importance of optimizing conditions for yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown effectiveness against various cancer cell lines:

- Breast Cancer (MDA-MB-231) : Compounds similar to 1-ethyl derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation at micromolar concentrations .

- Liver Cancer (HepG2) : Similar structures exhibited antiproliferative effects, highlighting the potential for liver cancer treatment .

Table 1: Summary of Anticancer Activities

| Cell Line | Compound Concentration | Effect |

|---|---|---|

| MDA-MB-231 | 1.0 μM | Morphological changes; apoptosis induction |

| HepG2 | 10 μM | Significant growth inhibition |

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been evaluated using the DPPH radical scavenging method. Compounds containing this scaffold have shown promising results in reducing oxidative stress, which is crucial for preventing cellular damage .

Table 2: Antioxidant Activity Results

| Compound ID | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 88.6 |

| Compound B | 87.7 |

| Compound C | 78.6 |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, which is essential for cell division and proliferation .

- Apoptosis Induction : Enhanced caspase activity suggests that these compounds can trigger programmed cell death in cancer cells .

- Antioxidant Defense : The ability to scavenge free radicals contributes to their protective effects against oxidative damage.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in vitro against various cancer types. The study found that specific structural modifications significantly enhanced their anticancer efficacy while maintaining low toxicity profiles .

Propiedades

IUPAC Name |

1-ethyl-5-oxo-4H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-8-5(9)3-4(7-8)6(10)11/h2-3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGMIKDINGXSRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592935 |

Source

|

| Record name | 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143392-60-3 |

Source

|

| Record name | 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.